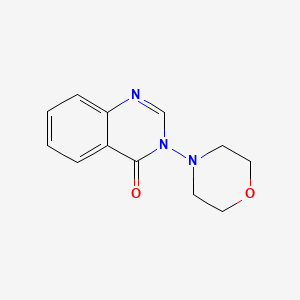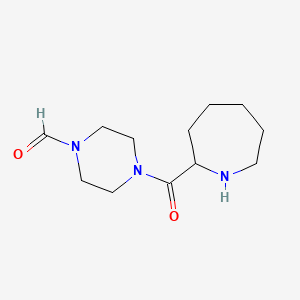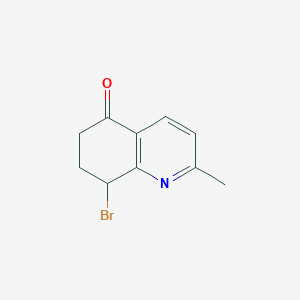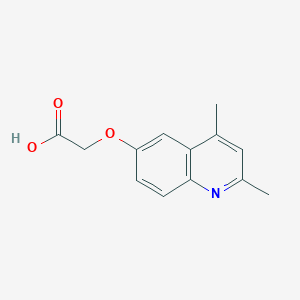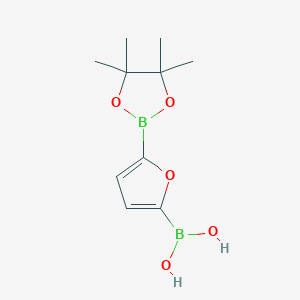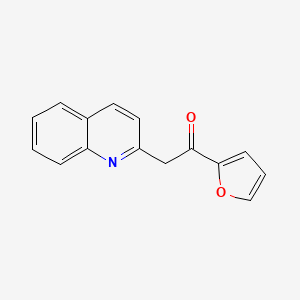
1-(2-Furyl)-2-(quinolin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE is an organic compound that features both a furan ring and a quinoline ring. These types of compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE typically involves the condensation of furan-2-carbaldehyde with 2-quinolinecarboxylic acid or its derivatives. Common reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan and quinoline rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(FURAN-2-YL)-2-(PYRIDIN-2-YL)ETHANONE: Similar structure but with a pyridine ring instead of a quinoline ring.
1-(THIOPHEN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE is unique due to the combination of the furan and quinoline rings, which can impart distinct chemical and biological properties. The presence of both heterocyclic rings can enhance the compound’s reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
6312-28-3 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2-quinolin-2-ylethanone |
InChI |
InChI=1S/C15H11NO2/c17-14(15-6-3-9-18-15)10-12-8-7-11-4-1-2-5-13(11)16-12/h1-9H,10H2 |
InChI-Schlüssel |
FILFNOZKBUWSKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



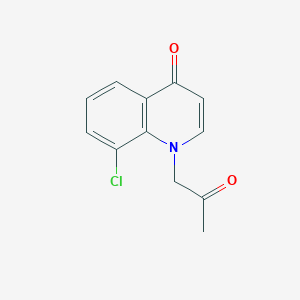
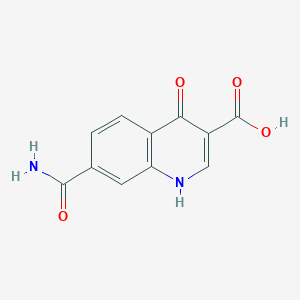
![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)


